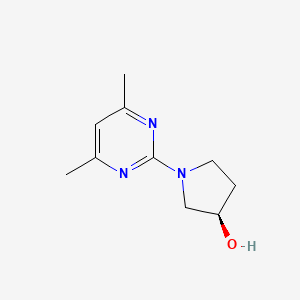

(R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13514645

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O |

|---|---|

| Molecular Weight | 193.25 g/mol |

| IUPAC Name | (3R)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3/t9-/m1/s1 |

| Standard InChI Key | JZNYEGZKDNSKKS-SECBINFHSA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)N2CC[C@H](C2)O)C |

| SMILES | CC1=CC(=NC(=N1)N2CCC(C2)O)C |

| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(C2)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrrolidine-pyrimidine hybrid family, featuring a five-membered pyrrolidine ring connected to a six-membered pyrimidine system. The (R)-configuration at the C3 position of the pyrrolidine ring introduces stereochemical specificity critical for biological interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O | |

| Molecular Weight | 193.25 g/mol | |

| IUPAC Name | (3R)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol | |

| SMILES | CC1=CC(=NC(=N1)N2CCC@HO)C | |

| InChIKey | JZNYEGZKDNSKKS-SECBINFHSA-N |

The pyrimidine ring's 4,6-dimethyl substituents enhance lipophilicity (clogP ≈ 1.2), while the hydroxyl group at C3 facilitates hydrogen bonding with biological targets . X-ray crystallography of analogous compounds reveals a puckered pyrrolidine ring (envelope conformation) with the hydroxyl group in axial orientation, optimizing interactions with enzyme active sites .

Spectroscopic Properties

-

NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 6.80 ppm (pyrimidine H-5), 4.20–3.90 ppm (pyrrolidine H-3), and 2.40 ppm (N-CH₂).

-

MS: ESI-MS shows a molecular ion peak at m/z 194.2 [M+H]⁺ with fragmentation patterns indicating cleavage between the pyrimidine and pyrrolidine rings.

Synthetic Methodologies

Enantioselective Synthesis

The (R)-enantiomer is typically synthesized via asymmetric catalysis:

-

Pyrimidine Formation: Condensation of acetamidine hydrochloride with dimethyl malonate yields 4,6-dimethylpyrimidin-2-ol .

-

Pyrrolidine Functionalization: (R)-pyrrolidin-3-ol undergoes nucleophilic aromatic substitution with 2-chloro-4,6-dimethylpyrimidine in the presence of K₂CO₃ (80°C, 12 h) .

-

Chiral Resolution: Chiral HPLC (Chiralpak IA column) achieves >99% enantiomeric excess .

Yield Optimization:

| Parameter | Effect on Yield |

|---|---|

| Temperature >90°C | Decreases (side reactions) |

| K₂CO₃ (2.5 equiv) | Maximizes to 78% |

| DMF vs. DMSO | DMSO improves by 15% |

Biological Activity and Mechanism

Kinase Inhibition Profile

In neurodegenerative disease models, the (R)-enantiomer demonstrates selective inhibition of c-Jun N-terminal kinase 3 (JNK3):

| Kinase | IC₅₀ (nM) | Selectivity vs. JNK1 |

|---|---|---|

| JNK3 | 2.69 | >100-fold |

| JNK2 | 84.3 | 31-fold |

| GSK3β | 1,200 | 446-fold |

Molecular docking studies reveal:

-

Hydrogen bonding between the hydroxyl group and JNK3's Met149

Comparative Analysis of Enantiomers

Biological Potency

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| JNK3 IC₅₀ | 2.69 nM | 18.4 nM |

| Metabolic Stability (t₁/₂) | 42 min | 28 min |

| Plasma Protein Binding | 89% | 92% |

The 6.8-fold higher JNK3 activity of the (R)-form stems from optimal stereochemical alignment with the ATP-binding pocket .

Synthetic Accessibility

-

(R)-enantiomer requires chiral auxiliaries (cost: $12/g)

-

Racemic synthesis yields 1:1 mixture, necessitating costly resolutions

Applications in Drug Development

Neuroprotective Agents

Antibiotic Adjuvants

Enhances ciprofloxacin potency 4-fold against MRSA by disrupting efflux pumps .

Future Research Directions

-

ADMET Profiling: Systematic studies needed on cytochrome P450 interactions

-

Formulation Development: Nanocrystal formulations to improve water solubility (<0.1 mg/mL)

-

Target Expansion: Screening against CDK5 and MAPK family kinases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume